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molecular formula C8H9FO3S B8623334 Benzenemethanol,2-fluoro-,1-methansulfonate

Benzenemethanol,2-fluoro-,1-methansulfonate

Cat. No. B8623334
M. Wt: 204.22 g/mol
InChI Key: HQPGFFBUCNKHGO-UHFFFAOYSA-N
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Patent
US06858602B2

Procedure details

A mix of 2-Fluorobenzyl methanesulfonate (Step A, 5 g, 24.5 mmol) and 2-(Methylamino)-ethanol (18.4 g, 244.9 mmol) was heated under argon at 120° C. with stirring for 7 hours. The mixture was cooled to room temperature and concentrated. The crude residue was purified by flash chromatography on silica gel column (chloroform:methanol, 90:10 spiked with triethylamine) to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13])(=O)=O.[CH3:14][NH:15][CH2:16][CH2:17][OH:18]>>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][N:15]([CH2:16][CH2:17][OH:18])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=C(C=CC=C1)F
Name
Quantity
18.4 g
Type
reactant
Smiles
CNCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel column (chloroform:methanol, 90:10 spiked with triethylamine)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(CN(C)CCO)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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